

Application Notes and Protocols for High-Throughput Screening of Pyrazole Carboxamide Libraries

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Compound of Interest

Compound Name:	<i>N</i> ,1,5-trimethyl-1 <i>H</i> -pyrazole-3-carboxamide
CAS No.:	136678-94-9
Cat. No.:	B163187

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Introduction: The Versatility of the Pyrazole Carboxamide Scaffold in Drug Discovery

The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry and agrochemistry, forming the core of numerous biologically active compounds.[1][2] Its remarkable versatility stems from the pyrazole ring's ability to engage in various non-covalent interactions with biological targets, while the carboxamide linkage provides a key hydrogen bonding motif and a synthetically tractable point for diversification. This combination has led to the development of pyrazole carboxamides as potent inhibitors of a wide range of targets, including kinases, enzymes, and receptors.[1][3] Consequently, high-throughput screening (HTS) of pyrazole carboxamide libraries has become a cornerstone for identifying novel lead compounds in drug discovery and crop protection.[3][4][5]

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the HTS of pyrazole carboxamide

libraries. It is structured to provide not only step-by-step methodologies but also the scientific rationale behind the experimental design, ensuring a robust and efficient screening campaign.

Part 1: Designing and Synthesizing High-Quality Pyrazole Carboxamide Libraries for HTS

The success of any HTS campaign is fundamentally dependent on the quality and diversity of the chemical library. For pyrazole carboxamides, library design should focus on systematically exploring the chemical space around the core scaffold to maximize the chances of identifying potent and selective modulators of the target of interest.

Strategic Design of Pyrazole Carboxamide Libraries

A key strategy in library design is to introduce diversity at multiple positions of the pyrazole carboxamide core. A common approach involves a multi-component reaction where the pyrazole core, the carboxamide linkage, and various substituents can be varied.^{[1][2][6][7][8]}

Key Diversification Points:

- N1-substitution of the pyrazole ring: This position is often solvent-exposed and can be modified to modulate physicochemical properties such as solubility and cell permeability.
- Substituents on the pyrazole ring (C3, C4, and C5 positions): These positions can be decorated with a variety of functional groups to probe the binding pocket of the target protein and establish structure-activity relationships (SAR).^[9]
- The "R" group of the carboxamide: This is a crucial point of diversity, allowing for the introduction of a wide range of functionalities to explore different sub-pockets of the target.

High-Throughput Synthesis of Pyrazole Carboxamide Libraries

Parallel synthesis is the method of choice for generating large libraries of pyrazole carboxamides for HTS.^[4] A common and efficient synthetic route involves the coupling of a pyrazole carboxylic acid with a diverse set of amines.^[1]

Protocol 1: General Procedure for Parallel Synthesis of a Pyrazole Carboxamide Library

- **Activation of Pyrazole Carboxylic Acid:** In a multi-well reaction block, dissolve the desired pyrazole carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., N,N-dimethylformamide, DMF). Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2 equivalents). Allow the activation to proceed for 15-30 minutes at room temperature.
- **Amine Addition:** To each well, add a solution of a unique primary or secondary amine (1.2 equivalents) from a pre-formatted amine library.
- **Reaction:** Seal the reaction block and allow the reaction to proceed at room temperature for 4-16 hours. The progress of the reaction can be monitored by high-performance liquid chromatography-mass spectrometry (HPLC-MS) of a representative well.
- **Work-up and Purification:** Upon completion, the reaction mixtures can be worked up in parallel. A common method is to dilute the reactions with an organic solvent like ethyl acetate and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine. The organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. For HTS, purification can be achieved using high-throughput parallel flash chromatography or mass-directed preparative HPLC.
- **Quality Control:** Each compound in the library should be subjected to quality control analysis, typically by HPLC-MS, to confirm identity and purity (ideally >95%). The concentration of each compound solution should be accurately determined.

Part 2: High-Throughput Screening Assays for Pyrazole Carboxamide Libraries

The choice of the primary HTS assay is dictated by the biological target of interest. Pyrazole carboxamides have shown activity against a range of targets, and this section provides detailed protocols for representative biochemical and cell-based assays.

Biochemical Assays: Targeting Specific Enzymes

Biochemical assays are ideal for primary screening as they directly measure the interaction of the compounds with the purified target protein, minimizing the complexity of a cellular environment.^[10]

Many pyrazole carboxamides are potent kinase inhibitors.[3] A common HTS format for kinases is a fluorescence-based assay that measures the amount of ADP produced, which is a universal product of kinase reactions.[11]

Protocol 2: High-Throughput Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

- **Assay Principle:** The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. A proprietary reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP back to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to the ADP concentration.[12]
- **Materials:**
 - Purified kinase of interest
 - Kinase substrate (peptide or protein)
 - ATP
 - ADP-Glo™ Kinase Assay kit (Promega)
 - Assay buffer (specific to the kinase)
 - 384-well, low-volume, white microplates
- **Procedure:**
 1. Prepare the kinase reaction mixture in the assay buffer containing the kinase and its substrate at their optimal concentrations.
 2. Using an automated liquid handler, dispense 2.5 µL of the kinase reaction mixture into each well of the 384-well plate.
 3. Add 25 nL of the pyrazole carboxamide library compounds (typically at a final concentration of 10 µM) or DMSO (vehicle control) to the appropriate wells.

4. Initiate the kinase reaction by adding 2.5 μL of ATP solution (at a concentration equal to the K_m for the kinase).
 5. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
 6. Stop the kinase reaction by adding 5 μL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
 7. Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
 8. Measure the luminescence signal using a plate reader.
- Data Analysis: The percentage of inhibition is calculated for each compound relative to the positive (no enzyme or a known inhibitor) and negative (DMSO vehicle) controls.

Certain pyrazole carboxamides have been identified as inhibitors of carbonic anhydrases (CAs), which are involved in various physiological processes.[\[1\]](#)

Protocol 3: High-Throughput Carbonic Anhydrase Inhibition Assay

- Assay Principle: This assay is based on the esterase activity of CAs. The enzyme catalyzes the hydrolysis of a chromogenic ester substrate, such as 4-nitrophenyl acetate (NPA), to produce a colored product, 4-nitrophenol, which can be measured spectrophotometrically.
- Materials:
 - Purified human carbonic anhydrase isoenzyme (e.g., hCA I or hCA II)
 - 4-Nitrophenyl acetate (NPA)
 - Assay buffer (e.g., 25 mM Tris-SO₄, pH 7.4)
 - 384-well, clear microplates
- Procedure:
 1. Dispense 20 μL of assay buffer into each well of the 384-well plate.

2. Add 100 nL of the pyrazole carboxamide library compounds or DMSO to the appropriate wells.
 3. Add 10 μ L of the CA enzyme solution to each well.
 4. Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
 5. Initiate the reaction by adding 10 μ L of the NPA substrate solution.
 6. Immediately measure the absorbance at 400 nm at time zero and then kinetically every 30 seconds for 5-10 minutes using a microplate reader.
- Data Analysis: The rate of the reaction (slope of the absorbance vs. time curve) is calculated for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the compound to the control wells.

Cell-Based Assays: Assessing Phenotypic Effects

Cell-based assays are crucial for evaluating the activity of compounds in a more physiologically relevant context.^{[5][13][14][15]} They can measure a variety of endpoints, such as cell proliferation, cytotoxicity, or the modulation of specific signaling pathways.^{[5][16]}

Protocol 4: High-Throughput Cell Proliferation/Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

- Assay Principle: The CellTiter-Glo® Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The assay involves adding a single reagent directly to the cells, which results in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.
- Materials:
 - Cancer cell line of interest (e.g., a line known to be dependent on a kinase targeted by pyrazole carboxamides)
 - Cell culture medium and supplements

- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- 384-well, white, clear-bottom microplates
- Procedure:
 1. Seed the cells into the 384-well plates at a predetermined optimal density and allow them to attach overnight.
 2. Treat the cells with the pyrazole carboxamide library compounds at various concentrations (typically in a dose-response format for hit confirmation) or DMSO.
 3. Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
 4. Equilibrate the plates to room temperature for 30 minutes.
 5. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
 6. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 7. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
 8. Measure the luminescence using a plate reader.
- Data Analysis: The luminescent signal from each well is normalized to the vehicle control. The concentration-response curves are then fitted to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 3: Data Analysis, Hit Confirmation, and Mechanism of Action Studies

A successful HTS campaign generates a large amount of data that requires careful analysis to identify promising "hits" for further development.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Primary HTS Data Analysis and Hit Selection

- **Data Normalization:** Raw data from the HTS plates are normalized to account for plate-to-plate and well-to-well variations. This is typically done using the signals from the positive and negative control wells on each plate.
- **Hit Identification:** A "hit" is defined as a compound that produces a response above a certain threshold. A common method is to use a statistical parameter like the Z-score, which measures how many standard deviations a compound's activity is from the mean activity of the plate. A Z-score of <-3 (for inhibitors) or >3 (for activators) is often used as a hit selection criterion.

Hit Confirmation and Triage

The initial hits from the primary screen must be rigorously validated to eliminate false positives and prioritize the most promising compounds.^{[9][20]}

Table 1: Hit Validation and Triage Workflow

Step	Description	Rationale
Hit Confirmation	Re-test the primary hits in the same assay to confirm their activity.	Ensures that the initial activity was not due to experimental error.
Dose-Response Analysis	Test the confirmed hits over a range of concentrations to determine their potency (IC ₅₀ or EC ₅₀). [10]	Provides a quantitative measure of a compound's activity and helps to rank hits.
Orthogonal Assays	Test the hits in a secondary assay that measures the same biological endpoint but uses a different technology or detection method. [9] [10] [20]	Helps to eliminate false positives that are specific to the primary assay format.
Counter-Screens	Test the hits against related targets or in assays designed to identify non-specific activity (e.g., promiscuous inhibitors). [20]	Assesses the selectivity of the hits and identifies compounds with undesirable off-target effects.
Chemical Tractability Assessment	Medicinal chemists evaluate the chemical structures of the hits for their suitability for further optimization (e.g., synthetic feasibility, potential for modification, absence of reactive functionalities).	Prioritizes compounds that are amenable to lead optimization.

Mechanism of Action (MoA) Studies

Once a set of validated hits has been identified, the next step is to elucidate their mechanism of action.

Protocol 5: General Workflow for MoA Studies of an Enzyme Inhibitor

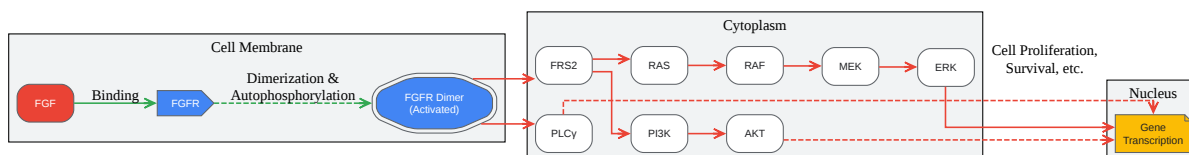
- **Enzyme Kinetics:** Perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring the enzyme's reaction rate at different substrate and inhibitor concentrations.
- **Biophysical Assays:** Use biophysical techniques to confirm direct binding of the compound to the target protein and to determine the binding affinity (K_d). Common methods include:
 - **Surface Plasmon Resonance (SPR):** Measures the binding of the compound to the immobilized target protein in real-time.
 - **Isothermal Titration Calorimetry (ITC):** Measures the heat change upon binding of the compound to the target protein.
 - **Thermal Shift Assay (TSA):** Measures the change in the protein's melting temperature upon compound binding.[\[21\]](#)
- **Structural Biology:** If possible, determine the co-crystal structure of the compound bound to the target protein using X-ray crystallography or cryo-electron microscopy. This provides detailed information about the binding mode and can guide further optimization.

Part 4: Visualizing Key Signaling Pathways

Understanding the signaling pathways in which the targets of pyrazole carboxamides are involved is crucial for interpreting the results of HTS campaigns and for designing follow-up experiments.

Diagram 1: Simplified FGFR Signaling Pathway

Fibroblast growth factor receptors (FGFRs) are receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and survival.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#) Aberrant FGFR signaling is implicated in various cancers.[\[26\]](#)

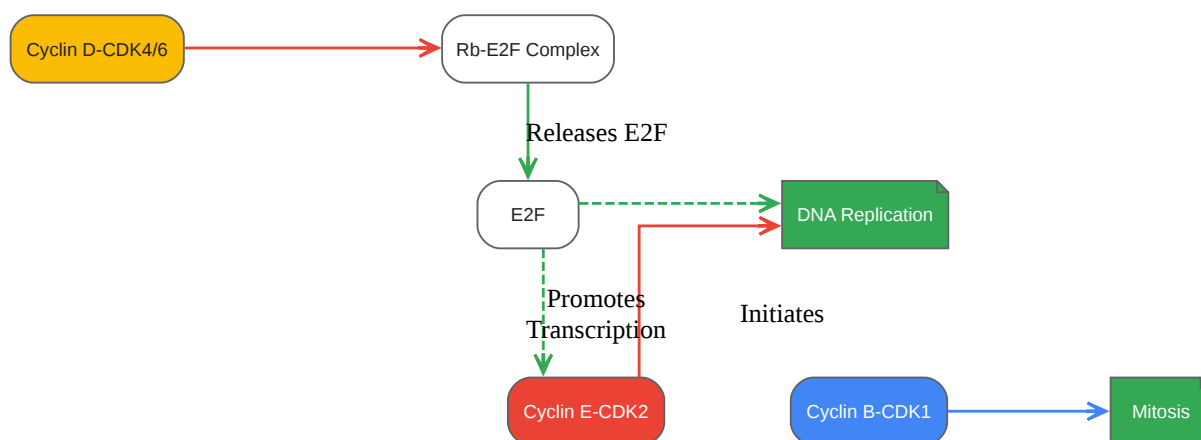


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Caption: Simplified FGFR signaling cascade.

Diagram 2: Simplified CDK-Mediated Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.[27][28][29][30] Their inhibition can lead to cell cycle arrest and is a major strategy in cancer therapy.

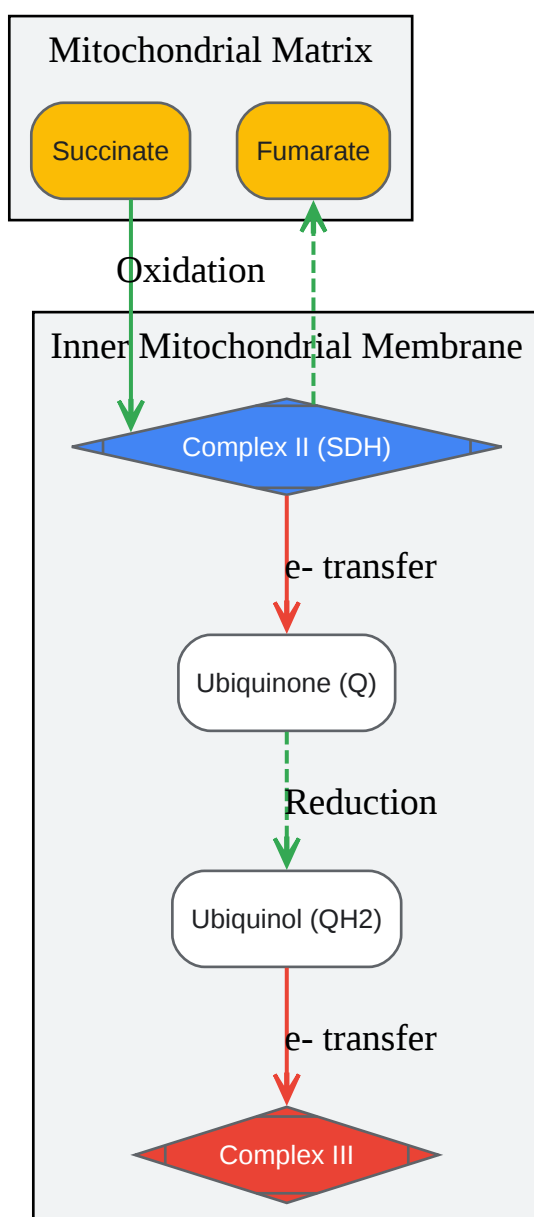


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Caption: Key CDK complexes in cell cycle progression.

Diagram 3: Succinate Dehydrogenase (Complex II) in the Electron Transport Chain

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme in both the citric acid cycle and the electron transport chain.^{[31][32][33][34][35]} Its inhibition can disrupt cellular respiration.



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Caption: Role of SDH (Complex II) in the ETC.

Conclusion

High-throughput screening of pyrazole carboxamide libraries is a powerful approach for the discovery of novel therapeutic agents and agrochemicals. A successful HTS campaign requires a well-designed chemical library, robust and relevant screening assays, and a rigorous process for data analysis and hit validation. The protocols and guidelines presented in this document provide a framework for conducting efficient and effective HTS campaigns, from initial library synthesis to the elucidation of the mechanism of action of promising hit compounds. By combining thoughtful experimental design with cutting-edge automation and detection technologies, researchers can unlock the full potential of the versatile pyrazole carboxamide scaffold.

References

- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [\[Link\]](#)
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [\[Link\]](#)
- A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [\[Link\]](#)
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [\[Link\]](#)
- From gene to validated and qualified hits. Axxam SpA. [\[Link\]](#)
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [\[Link\]](#)
- On HTS: Hit Selection. Science and Technology of Assay Development. [\[Link\]](#)
- Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. Jetir.Org. [\[Link\]](#)

- Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. PubMed Central. [\[Link\]](#)
- Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease. National Institutes of Health. [\[Link\]](#)
- Cell cycle regulators. Khan Academy. [\[Link\]](#)
- Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [\[Link\]](#)
- FGF/FGFR signaling pathways. ResearchGate. [\[Link\]](#)
- Cell-based assays in high-throughput mode (HTS). BioTechnologia. [\[Link\]](#)
- 1H-Pyrazole-1-carboxamidinium hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. [\[Link\]](#)
- Simplified schematic of the regulation of cyclin-dependent kinase (CDK)5 activity. Involvement of CDK5 in various biological processes. ResearchGate. [\[Link\]](#)
- Hit-to-Lead: Hit Validation and Assessment. PubMed. [\[Link\]](#)
- Hit Picking vs. Hit Selection: What's the Difference?. LabKey. [\[Link\]](#)
- Hypertonic saline: a clinical review. PubMed. [\[Link\]](#)
- Complex II Biology in Aging, Health, and Disease. MDPI. [\[Link\]](#)
- The Fibroblast Growth Factor signaling pathway. PubMed Central. [\[Link\]](#)
- Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones. PubMed. [\[Link\]](#)
- Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PubMed Central. [\[Link\]](#)
- High Throughput Screening (HTS/HTE) Method Explained. YouTube. [\[Link\]](#)

- Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. ResearchGate. [[Link](#)]
- Kinase assays. BMG LABTECH. [[Link](#)]
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [[Link](#)]
- High Throughput Drug Screening. Sygnature Discovery. [[Link](#)]
- Thermal shift assay. Wikipedia. [[Link](#)]
- Analysis of HTS data. Cambridge MedChem Consulting. [[Link](#)]
- CDK Signaling Pathway. Creative Diagnostics. [[Link](#)]
- caracterização de mecanismos envolvidos com a homeostase de espécies reativas de oxigênio na resposta de plantas a diferentes estresses. Lume UFRGS. [[Link](#)]
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [[Link](#)]
- (PDF) Cell-Based Assays in High-Throughput Screening for Drug Discovery. ResearchGate. [[Link](#)]
- High throughput cell-based screening methods for cancer drug discovery. ScienceDirect. [[Link](#)]
- (PDF) Succinate dehydrogenase (mitochondrial complex II) is a source of reactive oxygen species in plants and regulates development and stress responses. ResearchGate. [[Link](#)]
- A Network Map of FGF-1/FGFR Signaling System. PubMed Central. [[Link](#)]
- Cell Cycle Stages & Regulation by Cyclins and CDKs. PraxiLabs. [[Link](#)]
- Examining the Effect of Hypertonic Saline Administered for Reduction of Intracranial Hypertension on Coagulation. PubMed. [[Link](#)]

- Structural Basis for Malfunction in Complex II. PubMed Central. [[Link](#)]
- File:FGF signalling pathway.jpg. Embryology - UNSW. [[Link](#)]
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [[Link](#)]

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Sources

- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 4. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotechnologia-journal.org [biotechnologia-journal.org]
- 6. jetir.org [jetir.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. lifescienceglobal.com [lifescienceglobal.com]

- [14. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [15. researchgate.net \[researchgate.net\]](#)
- [16. Redirecting \[linkinghub.elsevier.com\]](#)
- [17. assay.dev \[assay.dev\]](#)
- [18. labkey.com \[labkey.com\]](#)
- [19. Analysis of HTS data | Cambridge MedChem Consulting \[cambridgemedchemconsulting.com\]](#)
- [20. axxam.com \[axxam.com\]](#)
- [21. Thermal shift assay - Wikipedia \[en.wikipedia.org\]](#)
- [22. researchgate.net \[researchgate.net\]](#)
- [23. FGF Pathway | Thermo Fisher Scientific - US \[thermofisher.com\]](#)
- [24. A Network Map of FGF-1/FGFR Signaling System - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [25. File:FGF signalling pathway.jpg - Embryology \[embryology.med.unsw.edu.au\]](#)
- [26. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [27. researchgate.net \[researchgate.net\]](#)
- [28. Cell Cycle Pathway | Cell Signaling Technology \[cellsignal.com\]](#)
- [29. creative-diagnostics.com \[creative-diagnostics.com\]](#)
- [30. praxilabs.com \[praxilabs.com\]](#)
- [31. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [32. mdpi.com \[mdpi.com\]](#)
- [33. lume.ufrgs.br \[lume.ufrgs.br\]](#)
- [34. researchgate.net \[researchgate.net\]](#)
- [35. Structural Basis for Malfunction in Complex II - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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